9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol This compound is characterized by its unique structure, which includes an oxadiazole ring fused to a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, reduced dihydro compounds, and substituted cinnoline derivatives.
Scientific Research Applications
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-9-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline
- 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the oxadiazole ring fused to the cinnoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAFBLUOMVLSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C3=NON=C3CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345464 | |
Record name | 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302604-98-4 | |
Record name | 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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